1-Tetradecen-3-ol, (3S)-
Description
Significance of Allylic Alcohols in Organic Chemistry and Chemical Biology
Allylic alcohols are organic compounds where a hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. britannica.com This structural motif is of profound importance in organic chemistry due to its versatile reactivity. The double bond can undergo a variety of addition reactions, while the hydroxyl group can be involved in substitutions, oxidations, and esterifications. nih.govsioc-journal.cn This dual reactivity allows for the transformation of allylic alcohols into a wide array of other functional groups and molecular scaffolds. nih.gov
In the realm of chemical biology, allylic alcohols are integral components of many biologically active natural products. nih.gov Their presence is often crucial for the molecule's interaction with biological targets, such as enzymes and receptors. nih.gov The development of catalytic and enzymatic methods for the synthesis of chiral allylic alcohols is an active area of research, aiming to provide efficient and selective access to these important molecules. nih.govorganic-chemistry.orgacs.org
Stereochemical Complexity in Natural Products and Synthetic Compounds
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in the study of natural products and synthetic compounds. scribd.comslideshare.net Many biological molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. scribd.comslideshare.net This chirality is often the basis for the specific biological activity of a compound, as biomolecules like proteins and nucleic acids are themselves chiral and will interact differently with each enantiomer. scribd.comrsc.org
The synthesis of compounds with defined stereochemistry, known as asymmetric synthesis, is a major focus of modern organic chemistry. rsc.orgleibniz-fmp.de The ability to control the stereochemical outcome of a reaction is essential for the production of enantiomerically pure pharmaceuticals and other bioactive molecules. rsc.orgchemrxiv.org
Overview of 1-Tetradecen-3-ol, (3S)- within Long-Chain Unsaturated Alcohol Chemistry
1-Tetradecen-3-ol, (3S)- is a long-chain unsaturated alcohol that embodies the structural features discussed above. nih.gov As a member of the fatty alcohol family, it consists of a fourteen-carbon chain with a double bond at the first position and a chiral center at the third carbon, with the (S)-configuration. nih.govwikipedia.orgebi.ac.uk Long-chain alcohols are characterized by their hydrocarbon tail, which imparts lipophilic properties, and a polar hydroxyl head. mmsl.cz The presence of unsaturation and a stereocenter in 1-Tetradecen-3-ol, (3S)- makes it a subject of interest in the study of pheromones and other semiochemicals, where stereochemistry often plays a critical role in biological signaling. epa.govregulations.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
211310-85-9 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(3S)-tetradec-1-en-3-ol |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h4,14-15H,2-3,5-13H2,1H3/t14-/m1/s1 |
InChI Key |
JXPMWCQHYIQQQI-CQSZACIVSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C=C)O |
Canonical SMILES |
CCCCCCCCCCCC(C=C)O |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Approaches for 1 Tetradecen 3 Ol, 3s and Analogues
Chemical Synthesis Pathways of Tetradecenols
Historical Synthetic Routes to Unsaturated Long-Chain Alcohols
Historically, the synthesis of unsaturated long-chain alcohols relied on multi-step processes that often involved the use of stoichiometric reagents and provided limited control over stereochemistry. Early methods for producing fatty alcohols, which became commercially available in the early 1900s, included the Bouveault–Blanc reduction, a process that used sodium to reduce wax esters. wikipedia.org By the 1930s, catalytic hydrogenation of fatty acid esters, typically from sources like tallow, became a more common industrial method. wikipedia.org
For laboratory-scale synthesis of specific unsaturated alcohols, approaches often involved the use of protecting groups and classical carbon-carbon bond-forming reactions like Wittig-type reactions to install the double bond at a desired position. The alcohol functionality was often introduced via the reduction of a corresponding ketone or acid derivative. However, these routes could be lengthy and often resulted in mixtures of stereoisomers, necessitating challenging purification steps. The advent of petrochemicals and discoveries like the Ziegler process for ethylene (B1197577) polymerization in the mid-20th century opened pathways to synthetic fatty alcohols from non-natural sources. wikipedia.org
Modern Organometallic Catalysis in Tetradecenol Synthesis
Modern organic synthesis has been revolutionized by the development of organometallic catalysis, which offers highly efficient and selective methods for constructing complex molecules. tdx.catsolubilityofthings.comscielo.br These catalysts, typically featuring a central transition metal surrounded by organic ligands, can be finely tuned to control reactivity and selectivity. tdx.cat For the synthesis of tetradecenols and other unsaturated alcohols, olefin metathesis has emerged as a particularly powerful tool. wikipedia.orguwindsor.ca
Ring-closing metathesis (RCM) is a prominent variation of olefin metathesis used to form unsaturated rings by intramolecularly reacting two terminal alkenes. wikipedia.org This method has been widely applied in the synthesis of macrocycles, including those found in natural products. researchgate.netnih.gov The reaction is catalyzed by metal complexes, most notably those based on ruthenium and molybdenum. nih.gov
Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are favored for their high functional group tolerance, allowing them to be used in the presence of alcohols, esters, and other common functionalities without the need for protecting groups. researchgate.netnih.gov Molybdenum catalysts, while more reactive, are often employed for sterically hindered or electron-deficient substrates. nih.gov The choice of catalyst is crucial and can significantly impact the reaction's efficiency and the stereochemistry of the resulting double bond. wikipedia.org For instance, the synthesis of stereopure Z-isomers, which is often challenging, can be achieved using specific chelating ruthenium catalysts. wikipedia.org
| Catalyst Type | Key Characteristics | Common Applications |
|---|---|---|
| Grubbs Catalysts (Ru-based) | High functional group tolerance, good stability. | General synthesis of macrocycles, including those with sensitive functional groups. researchgate.netnih.gov |
| Hoveyda-Grubbs Catalysts (Ru-based) | Enhanced stability and recyclability compared to first-generation Grubbs catalysts. | RCM reactions requiring higher temperatures or longer reaction times. andersonsprocesssolutions.com |
| Schrock Catalysts (Mo-based) | Higher reactivity, less functional group tolerance. | Synthesis of sterically demanding or electron-deficient olefins. nih.gov |
| Chelating Ruthenium Catalysts | Can provide high selectivity for Z-isomers. | Syntheses where specific double bond geometry (cis) is required. wikipedia.org |
A significant challenge in olefin metathesis is the potential for the catalyst to induce isomerization of the double bond, leading to a mixture of products and reduced yields of the desired compound. andersonsprocesssolutions.comorganic-chemistry.org This side reaction is often caused by the formation of metal hydride species from the decomposition of the metathesis catalyst. organic-chemistry.org
To mitigate this, several strategies have been developed. One effective approach is the addition of a co-catalyst or additive that can suppress the formation or activity of the hydride species. For example, the use of 1,4-benzoquinone (B44022) and its derivatives has been shown to prevent olefin migration during ruthenium-catalyzed metathesis reactions without significantly impacting the catalyst's primary activity. organic-chemistry.org Other methods include careful control of reaction conditions, such as temperature and reaction time, and ensuring the purity of starting materials and solvents to minimize catalyst decomposition. andersonsprocesssolutions.com In some cases, catalyst choice itself can influence the degree of isomerization, with newer generations of catalysts offering improved stability and lower isomerization potential. andersonsprocesssolutions.com
Ring-Closing Metathesis (RCM) Strategies and Catalyst Selection
Reduction Reactions for Alcohol Moiety Formation
The formation of the alcohol group is a critical step in the synthesis of 1-tetradecen-3-ol and its analogues. This is typically achieved through the reduction of a corresponding α,β-unsaturated ketone. The chemoselective 1,2-reduction of these enones to produce allylic alcohols, without affecting the carbon-carbon double bond, is a key transformation. tandfonline.comrsc.org
Several methods are available for this purpose:
Sodium Borohydride (B1222165) (NaBH4): A common and mild reducing agent. Its selectivity for 1,2-reduction can be enhanced by using it in a mixed solvent system, such as methanol (B129727) and tetrahydrofuran, at low temperatures. tandfonline.com
Luche Reduction: This method employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl3), in a protic solvent like methanol. rsc.orgwikipedia.org The cerium salt activates the carbonyl group towards nucleophilic attack, leading to highly selective 1,2-reduction of α,β-unsaturated ketones to form allylic alcohols. rsc.orgwikipedia.org
Asymmetric Transfer Hydrogenation: This technique uses a chiral catalyst, often a ruthenium(II) or rhodium(III) complex, to transfer hydrogen from a source like propan-2-ol or formic acid to the ketone. thieme-connect.com This method is particularly valuable for producing enantiomerically enriched secondary alcohols. thieme-connect.com
Enzymatic Reductions: Biocatalysis offers a green and highly selective alternative. For instance, certain flavin-dependent nitroreductases can catalyze the photoenzymatic reduction of α,β-unsaturated ketones to the corresponding optically pure alcohols with high conversion and enantioselectivity, leaving the C=C double bond intact. d-nb.info
| Method | Reagents | Key Features | Selectivity |
|---|---|---|---|
| Standard NaBH4 Reduction | NaBH4 in MeOH/THF | Mild, convenient, and cost-effective. tandfonline.com | Good for many enone systems, but may produce some saturated alcohol. tandfonline.com |
| Luche Reduction | NaBH4, CeCl3 in MeOH | Highly chemoselective for 1,2-reduction, suppresses 1,4-addition. rsc.orgwikipedia.org | Excellent for producing allylic alcohols from enones. rsc.orgwikipedia.org |
| Asymmetric Transfer Hydrogenation | Ru(II) or Rh(III) catalyst, H-donor (e.g., propan-2-ol) | Produces enantiomerically enriched alcohols. thieme-connect.com | High enantioselectivity, particularly for cyclic enones. thieme-connect.com |
| Photoenzymatic Reduction | Nitroreductase, light source | High chemo- and enantioselectivity, environmentally friendly. d-nb.info | Excellent for producing optically pure allylic alcohols without C=C reduction. d-nb.info |
Esterification and Derivatization in Synthetic Sequences
Esterification and derivatization are common steps in the synthesis and characterization of long-chain alcohols. In many synthetic sequences, an alcohol may be converted to an ester, such as an acetate (B1210297), for purification, characterization, or as a protecting group. For example, (Z)-10-tetradecen-1-ol can be acetylated using acetic anhydride (B1165640) in pyridine (B92270) to yield the corresponding acetate.
The esterification process itself typically involves the reaction of the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of an acid catalyst. smolecule.comresearchgate.net This reaction is reversible and can be driven to completion by removing the water formed during the reaction. Conversely, esters can be hydrolyzed back to the alcohol and carboxylic acid under acidic or basic conditions. smolecule.com Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is another relevant transformation. smolecule.com These reactions are fundamental in both the synthesis and the biological activity of many compounds, including pheromones, where the acetate ester is often the active component. smolecule.comlookchem.com
Enantioselective Chemical Synthesis of Chiral Unsaturated Alcohols
The creation of chiral unsaturated alcohols is a cornerstone of modern organic synthesis, providing access to a wide array of valuable molecules. rsc.org Methodologies often focus on controlling the stereochemistry at the newly formed hydroxyl-bearing carbon center.
The development of chiral catalysts is crucial for controlling the stereochemistry in the synthesis of allylic alcohols. rsc.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For instance, palladium-catalyzed asymmetric allylic amination using planar chiral ferrocene-based phosphinooxazoline ligands has been successful in producing chiral β-aryl-α,β-unsaturated amino alcohols with high yields and enantioselectivities. rsc.org Another approach involves the iridium-catalyzed asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters, which utilizes dynamic kinetic resolution to produce functionalized chiral allylic alcohols with high enantioselectivity. rsc.org
Furthermore, copper(I) complexes with chiral ferrocenyl-based diphosphine ligands enable the enantioselective addition of Grignard reagents to carbonyl compounds, including α,β-unsaturated aldehydes, to yield chiral secondary alcohols. rug.nl A stereospecific method for synthesizing chiral allylic alcohols involves the reductive cross-coupling of terminal alkynes with α-chloro boronic esters, a process that proceeds with high regioselectivity and E/Z ratio. dicp.ac.cn This transformation is compatible with a variety of functional groups and allows for the synthesis of chiral allylic alcohols with excellent selectivity. dicp.ac.cn
Asymmetric epoxidation of allylic alcohols is a powerful method for producing optically active epoxy alcohols, which are versatile intermediates in organic synthesis. libretexts.org The Sharpless asymmetric epoxidation, in particular, is a reliable and highly chemoselective method that allows for the predictable synthesis of enantiomerically enriched epoxy alcohols. nih.govmdpi.com This method can selectively oxidize an allylic double bond even in the presence of other carbon-carbon double or triple bonds. nih.govmdpi.com
For example, the epoxidation of hexe-2-en-1-ol using a titanium(IV) isopropoxide, L-(+)-diethyl tartrate (DET), and tert-butyl hydroperoxide (t-BuOOH) system yields chiral epoxy alcohols with high enantiomeric excess (ee). libretexts.org The stereochemistry of the resulting epoxide is determined by the chirality of the DET used. libretexts.org This method has been applied to the synthesis of various natural products and biologically active molecules. libretexts.org
More recently, titanium salalen complexes have been developed as catalysts for the highly syn-selective epoxidation of terminal allylic alcohols using aqueous hydrogen peroxide as the oxidant. d-nb.infonih.gov This provides a complementary approach to the Sharpless epoxidation, which typically yields anti-epoxy alcohols. nih.gov Niobium-based catalysts have also been explored for the enantioselective epoxidation of allylic alcohols using hydrogen peroxide, offering an environmentally friendly alternative. libretexts.org
The direct, enantioselective functionalization of unactivated alkenes represents a highly atom-economical approach to synthesizing chiral molecules. rsc.org This strategy avoids the need for pre-functionalized starting materials. One such method is the catalytic intermolecular anti-Markovnikov hydroamination or hydroetherification of unactivated terminal alkenes. While challenging, progress has been made in developing catalysts that can control both the regioselectivity and enantioselectivity of this transformation.
For instance, the development of palladium-based catalytic systems for the aldehyde-selective Wacker-type oxidation of unbiased alkenes provides a route to anti-Markovnikov products. google.com Although focused on aldehyde synthesis, the principles can be extended to the addition of other nucleophiles. The key challenge lies in overcoming the inherent Markovnikov selectivity, where nucleophiles typically add to the more substituted carbon of the alkene. google.com
Resolution is a crucial process for separating racemic mixtures of chiral compounds into their individual enantiomers. libretexts.org Since enantiomers possess identical physical properties, this separation is often achieved by converting them into a mixture of diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography. libretexts.org
Kinetic Resolution
Kinetic resolution is a widely used technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Lipases are frequently employed for the kinetic resolution of alcohols through enantioselective acylation. wikipedia.orgrsc.org For example, the lipase (B570770) from Pseudomonas cepacia (PSL) is effective in resolving primary alcohols using vinyl acetate as the acylating agent. wikipedia.org
For secondary alcohols, including unsaturated ones, enantioselective acylation catalyzed by chiral nucleophilic catalysts can be used to determine the absolute configuration by comparing the reaction rates with enantiomeric catalysts. rsc.org Dynamic kinetic resolution (DKR) is an advancement where the unreacted, slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product. wikipedia.orgmdpi.com This often involves a combination of a lipase for the resolution step and a metal catalyst (e.g., ruthenium, vanadium) for the racemization. mdpi.comencyclopedia.pub
Diastereomeric Salt Formation
Another common method for resolving racemic alcohols involves their conversion into diastereomeric salts. libretexts.org The alcohol is first reacted with a dicarboxylic acid anhydride, such as phthalic or succinic anhydride, to form a half-ester. libretexts.orgresearchgate.net This introduces a carboxylic acid group, which can then be reacted with a chiral base (e.g., brucine, cinchonidine) to form diastereomeric salts. libretexts.orgresearchgate.net These salts can then be separated by fractional crystallization. researchgate.net
Enantioselective Functionalization of Alkenes
Enzymatic and Biocatalytic Synthesis of Chiral Tetradecenols
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral alcohols. core.ac.uk Enzymes can operate under mild conditions and often exhibit high enantioselectivity and regioselectivity. nih.gov
Unspecific peroxygenases (UPOs) are promising biocatalysts for the oxyfunctionalization of a wide range of organic molecules, including unactivated hydrocarbons. nih.govtudelft.nl These fungal enzymes can catalyze reactions such as hydroxylations and epoxidations using only hydrogen peroxide as the co-substrate, making them attractive for green chemistry applications. tudelft.nlmdpi.com
In the context of 1-tetradecene (B72687), several UPOs have been shown to catalyze its conversion into various oxygenated products. mdpi.comresearchgate.net A study investigating the reaction of 1-tetradecene with UPOs from different fungal sources found that the primary products were 1,2-epoxytetradecane (B1585259) and hydroxylated derivatives, including tetradecen-3-ol. researchgate.netcsic.es
This research demonstrates the potential of fungal UPOs to directly synthesize allylic alcohols like tetradecen-3-ol from the corresponding terminal alkene, although selectivity can be a challenge. mdpi.comresearchgate.net The product profile depends heavily on the specific UPO used, highlighting the need for a diverse toolbox of these enzymes for various synthetic applications. researchgate.net
Table 1: Products from the reaction of 1-tetradecene with various Unspecific Peroxygenases (UPOs) csic.es
| UPO Source | Total Conversion (µM) | 1,2-epoxytetradecane (%) | tetradecen-3-ol (%) | Other Monohydroxylated Derivatives (%) | Monohydroxylated Epoxides (%) |
| Cyclocybe aegerita (AaeUPO) | 127 | 60 | 21 | 16 | 3 |
| Marasmius rotula (MroUPO) | 89 | 95 | 5 | - | - |
| Coprinopsis cinerea (rCciUPO) | 260 | 66 | 13 | 16 | 5 |
| Chaetomium globosum (CglUPO) | 178 | 70 | 12 | 14 | 4 |
| Humicola insolens (rHinUPO) | 205 | 72 | 11 | 13 | 4 |
| Daldinia caldariorum (rDcaUPO) | 135 | 58 | 19 | 18 | 5 |
Data derived from reactions conducted for 24 hours in 60% acetone (B3395972) with 1 mM H₂O₂ at pH 7.0 or 5.5.
Fungal Peroxygenase (UPO) Catalysis in Terminal Alkene Oxyfunctionalization
Chemo- and Regioselectivity in Enzymatic Hydroxylation of 1-Tetradecene
The enzymatic hydroxylation of 1-tetradecene by unspecific peroxygenases (UPOs) demonstrates notable chemo- and regioselectivity, which can be influenced by the specific UPO used and the reaction conditions. mdpi.com UPOs can catalyze both the epoxidation of the double bond to form 1,2-epoxytetradecane and the hydroxylation at various positions of the alkyl chain. mdpi.comcsic.es
A primary product of the hydroxylation is the allylic alcohol, tetradecen-3-ol. mdpi.com However, hydroxylation can also occur at other positions, including the subterminal (ω-1 and ω-2) carbons and even at positions further along the carbon chain (between ω-3 and ω-11), depending on the enzyme. mdpi.com
Different UPOs exhibit varying selectivities. For instance, MroUPO from Marasmius rotula is highly selective for epoxidation, producing 96% 1,2-epoxytetradecane and only 4% of the allylic hydroxylation product, tetradecen-3-ol. mdpi.com In contrast, other UPOs, such as those from Coprinopsis cinerea (rCciUPO) and Agrocybe aegerita (AaeUPO), are less selective and produce a mixture of the epoxide and various hydroxylated derivatives. mdpi.com Protein engineering of UPOs has been shown to be a powerful tool to alter and improve their chemo- and regioselectivity for specific applications. nih.gov
Optimization of Bioreaction Conditions (e.g., Cosolvent, Cosubstrate, pH)
Optimizing bioreaction conditions is crucial for maximizing the yield and selectivity of enzymatic reactions. Key parameters that are often adjusted include the choice of cosolvent, the type and concentration of the cosubstrate (typically a peroxide for UPOs), and the pH of the reaction medium. mdpi.comresearchgate.net
The low aqueous solubility of long-chain alkenes like 1-tetradecene necessitates the use of a cosolvent. csic.es Acetone and acetonitrile (B52724) are commonly used, with acetone often being preferred as it is not oxidized by the enzyme and enhances substrate solubility. csic.es For the reaction of 1-tetradecene with CglUPO, a 60% acetone concentration was found to be optimal. mdpi.com
The choice and concentration of the peroxide cosubstrate also significantly impact the reaction. Hydrogen peroxide (H₂O₂) is a common choice for UPOs. mdpi.com The pH of the reaction medium is another critical factor, with the optimal pH varying between different enzymes. For instance, while many UPOs have an optimal pH around 5.5, AaeUPO and CglUPO show a preference for a neutral pH. mdpi.com The production of 1-octen-3-ol (B46169) from linoleic acid using a crude enzyme homogenate from mushrooms was optimized at a pH of 7.5 and a temperature of 7.8 °C. researchgate.net
Table 1: Products from the reaction of various UPOs with 1-tetradecene at different pH values. mdpi.com
| Enzyme | pH | Total Conversion (µM) | 1,2-epoxytetradecane (%) | tetradecen-3-ol (%) | Other Monohydroxylated Alkenes (%) | Monohydroxylated Epoxides (%) |
| AaeUPO | 7.0 | 25 | 60 | 15 | 25 | 0 |
| AaeUPO | 5.5 | 20 | 60 | 15 | 25 | 0 |
| MroUPO | 7.0 | 10 | 96 | 4 | 0 | 0 |
| MroUPO | 5.5 | 50 | 96 | 4 | 0 | 0 |
| rCciUPO | 7.0 | 150 | 45 | 20 | 35 | 0 |
| rCciUPO | 5.5 | 400 | 45 | 20 | 35 | 0 |
| CglUPO | 7.0 | 100 | 70 | 10 | 15 | 5 |
| CglUPO | 5.5 | 80 | 70 | 10 | 15 | 5 |
| rHinUPO | 7.0 | 120 | 55 | 15 | 25 | 5 |
| rHinUPO | 5.5 | 250 | 55 | 15 | 25 | 5 |
| rDcaUPO | 7.0 | 30 | 30 | 25 | 40 | 5 |
| rDcaUPO | 5.5 | 60 | 30 | 25 | 40 | 5 |
Microbial Oxidation Pathways of Alkanes and Alkenes
Microorganisms have evolved diverse metabolic pathways to utilize hydrocarbons like alkanes and alkenes as carbon and energy sources. nih.gov These pathways generally involve an initial oxidation step catalyzed by oxygenase enzymes. nih.gov
In aerobic bacteria, the most common pathway for n-alkane degradation is terminal oxidation, where an alkane monooxygenase hydroxylates the terminal methyl group to produce a primary alcohol. nih.govresearchgate.net This alcohol is then further oxidized to an aldehyde and a fatty acid, which enters the β-oxidation pathway. nih.gov Anaerobic degradation of alkanes, on the other hand, often proceeds via the addition of fumarate (B1241708) to the alkane. frontiersin.org
For alkenes, microbial oxidation can occur at the double bond to form an epoxide or at the allylic position to yield an allylic alcohol. scite.ai Some bacteria, like Pseudomonas aeruginosa, can also oxidize the terminal methyl group of 1-alkenes to produce unsaturated fatty acids. scite.ai
Subterminal Oxidation Mechanisms in Fungi
Fungi employ various mechanisms for the oxidation of hydrocarbons, including subterminal oxidation. nih.govmaxapress.com This pathway involves the oxidation of a methylene (B1212753) group within the alkane chain, rather than the terminal methyl group. nih.govmaxapress.com The initial product is a secondary alcohol, which can be further oxidized to a ketone. nih.govmaxapress.com
In some cases, a Baeyer-Villiger monooxygenase can then act on the ketone, inserting an oxygen atom to form an ester. nih.govresearchgate.net Subsequent hydrolysis of the ester by an esterase yields an alcohol and a fatty acid. nih.govresearchgate.net For example, a Penicillium species has been shown to oxidize 1-tetradecene via subterminal attack to produce metabolites including tetradecen-3-ol and tetradecen-3-one. nih.gov This contrasts with other fungi like Cunninghamella blakesleeana, which primarily utilize terminal methyl group oxidation. nih.gov
Identification of Microbial Oxidative Products, including Tetradecen-3-ol
The analysis of microbial cultures grown on hydrocarbons has led to the identification of a variety of oxidative products. When fungi are grown on 1-tetradecene, several metabolites can be identified from mycelial extracts.
In a study involving a Penicillium species, the following products of 1-tetradecene oxidation were tentatively identified:
tetradecen-3-ol
tetradecen-4-ol
13-tetradecen-4-ol
tetradecen-3-one
13-tetradecen-4-one nih.gov
This array of products indicates that the fungus employs subterminal oxidation at different positions along the carbon chain. nih.gov In contrast, Cunninghamella blakesleeana grown on the same substrate yielded 13-tetradecenoic acid, a product of terminal methyl group oxidation. nih.gov
Recombinant Microorganisms for Fatty Alcohol Production
The production of fatty alcohols through microbial fermentation has become an attractive alternative to traditional chemical synthesis. glbrc.org This approach often involves the use of recombinant microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, that have been genetically engineered to enhance fatty alcohol production. frontiersin.orgnih.gov
A key strategy is the heterologous expression of enzymes that convert intermediates of the fatty acid synthesis pathway into fatty alcohols. frontiersin.orgnih.gov Fatty acyl-CoA reductases (FARs) are a crucial class of enzymes that can directly reduce fatty acyl-CoAs or fatty acyl-ACPs to their corresponding primary alcohols. researchgate.net By introducing and overexpressing FAR genes from various sources, researchers have successfully engineered microorganisms to produce a range of fatty alcohols, including 1-dodecanol (B7769020) and 1-tetradecanol. glbrc.orgresearchgate.net
Further metabolic engineering strategies include the deletion of competing pathways and the overexpression of genes that increase the precursor supply, such as those encoding for acyl-CoA synthetase and thioesterase. glbrc.org These modifications aim to channel the metabolic flux towards the desired fatty alcohol products. frontiersin.orgnih.gov
Investigation of Biosynthetic Pathways Relevant to (3S)-1-Tetradecen-3-ol
The natural occurrence of (3S)-1-Tetradecen-3-ol, a C14 unsaturated alcohol, suggests the existence of specific and highly regulated biosynthetic pathways. Understanding these natural routes is critical, as they can inspire the development of biocatalytic or biomimetic synthetic strategies. The structure of (3S)-1-Tetradecen-3-ol, featuring a terminal double bond at C-1 and a chiral hydroxyl group at the C-3 position, is distinct from common fatty acid-derived metabolites. This implies the involvement of specialized enzymatic machinery capable of precise regio- and stereoselective functionalization of a fourteen-carbon aliphatic chain. The following sections explore the plausible biosynthetic origins of this molecule, drawing from established principles of lipid metabolism and enzymatic catalysis [12, 13].
General Biosynthetic Routes to Unsaturated Fatty Alcohols
The C14 backbone of 1-tetradecen-3-ol strongly points to a derivation from the fatty acid biosynthesis (FAS) pathway. This fundamental metabolic process constructs saturated acyl chains from acetyl-CoA and malonyl-CoA precursors in two-carbon increments. The biosynthesis of a C14 chain, myristoyl-CoA, is a standard output of the FAS system in many organisms.
However, the conversion of a standard saturated fatty acid like myristic acid into (3S)-1-Tetradecen-3-ol requires several non-canonical enzymatic steps:
Chain Length Termination: The FAS complex must terminate synthesis at the C14 stage.
Introduction of Unsaturation: A double bond must be formed at the C-1/C-2 position. This is atypical, as common fatty acid desaturases act on internal positions (e.g., Δ9, Δ12) of acyl-CoA or acyl-ACP thioesters.
Hydroxylation: A hydroxyl group must be introduced at the C-3 position.
Stereocontrol: The hydroxylation must be stereospecific to yield the (S)-enantiomer.
A plausible, albeit speculative, pathway could involve the β-oxidation pathway operating in reverse or with modified enzymatic functions. In canonical β-oxidation, a 3-hydroxyacyl-CoA intermediate is formed. A specialized reductase could act on a 3-ketoacyl-CoA precursor, derived from the FAS pathway, to stereoselectively generate a (3S)-hydroxyacyl-CoA. Subsequent enzymatic steps would then be required to introduce the terminal double bond and release the free alcohol, possibly through a unique desaturase and a specialized thioesterase or reductase.
Enzyme Systems Involved in Olefin Functionalization
The unique structure of (3S)-1-Tetradecen-3-ol necessitates enzymes capable of functionalizing an aliphatic chain at specific positions. The key transformations are the introduction of the C-1 double bond and the C-3 hydroxyl group. Several enzyme families are known to catalyze such reactions.
Fatty Acid Desaturases: While typically acting at internal positions (e.g., Δ9 desaturase converting stearic acid to oleic acid), specialized desaturases could be responsible for the terminal C-1/C-2 double bond. Such enzymes, often membrane-bound and utilizing molecular oxygen and NAD(P)H, are known for their regio- and stereoselectivity. The formation of a terminal olefin from a saturated acyl-CoA is a known, though less common, biological reaction.
Hydroxylases (e.g., P450 Monooxygenases): Cytochrome P450 monooxygenases are exceptionally versatile enzymes that can hydroxylate unactivated C-H bonds in a wide range of substrates, including fatty acids. A P450 enzyme could hydroxylate a C14 precursor (like 1-tetradecene) at the C-3 position. The chirality of the resulting alcohol would be determined by the specific geometry of the enzyme's active site.
Hydratases: An alternative route to the C-3 alcohol could involve an enoyl-CoA hydratase-like enzyme. If a precursor with a double bond at the C-2 or C-3 position (e.g., 2-tetradecenoyl-CoA) were formed, a hydratase could add water across the double bond. The stereochemistry of this addition is enzyme-dependent, with different classes of hydratases producing either (S) or (R) enantiomers. For example, (S)-specific hydratases are key enzymes in pathways for the biosynthesis of polyhydroxyalkanoates (PHAs).
Ketoacyl Reductases: As part of the FAS cycle, 3-ketoacyl-ACP reductases reduce a keto group to a hydroxyl group. While these typically produce a (3R)-alcohol, homologous enzymes with inverted stereospecificity exist. A specialized (S)-specific 3-ketoacyl reductase could act on a C14 3-ketoacyl precursor to generate the (3S)-hydroxyl configuration directly. Subsequent dehydration and reduction steps would then be needed to complete the molecule.
The table below summarizes these potential enzyme systems and their relevance to the biosynthesis of (3S)-1-Tetradecen-3-ol.
| Enzyme Class | Catalytic Function | Plausible Role in Biosynthesis of (3S)-1-Tetradecen-3-ol |
|---|---|---|
| Ketoacyl Reductase (S-specific) | Reduction of a β-keto group to a secondary (S)-alcohol. R-C(=O)-CH₂-R' → R-CH(OH)-CH₂-R' | Directly establishes the (3S)-hydroxyl stereocenter from a 3-ketotetradecanoyl precursor. |
| Enoyl-CoA Hydratase (S-specific) | Stereospecific addition of water across a C=C double bond. | Could form the (3S)-hydroxyl group by acting on a 2-tetradecenoyl or 3-tetradecenoyl precursor. |
| Cytochrome P450 Monooxygenase | Insertion of an oxygen atom into a C-H bond. R-H + O₂ → R-OH | Could hydroxylate a 1-tetradecene precursor at the allylic C-3 position with (S)-selectivity. |
| Terminal Desaturase | Introduction of a double bond at the end of a fatty acyl chain. | Could form the C-1/C-2 double bond from a myristoyl (C14) precursor. |
Isoprenoid Biosynthesis Context (if applicable to specific precursors)
The isoprenoid (or terpenoid) biosynthetic pathway is another major route for producing natural products, including alcohols and olefins. This pathway proceeds via the assembly of five-carbon (C5) isoprene (B109036) units, derived from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These C5 units are sequentially condensed to form precursors of increasing chain length, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20).
The C14 aliphatic backbone of 1-tetradecen-3-ol is fundamentally inconsistent with the "isoprene rule." The chain length of 14 is not a multiple of 5, and therefore, (3S)-1-Tetradecen-3-ol cannot be a direct product of the canonical isoprenoid pathway. The biosynthesis of this compound does not originate from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways that produce IPP and DMAPP. While some metabolic crosstalk exists, the primary carbon skeleton of (3S)-1-Tetradecen-3-ol is almost certainly derived from fatty acid metabolism, as discussed in section 2.4.1. Therefore, the isoprenoid biosynthesis context is not considered applicable to the formation of the primary C14 chain of this molecule.
Biological and Ecological Significance of 1 Tetradecen 3 Ol, 3s and Analogues
Role in Chemical Ecology and Interspecies Interactions
The influence of 1-Tetradecen-3-ol, (3S)- and its analogues extends across various ecological contexts, most notably in the realm of insect communication. These compounds can act as pheromones, carrying messages between individuals of the same species, or as kairomones, which are detected by other species, often to their own benefit, such as a predator locating its prey.
Pheromones are a cornerstone of insect chemical communication, and many are derived from fatty acids, belonging to a class of compounds known as straight-chain lepidopteran pheromones (SCLPs). nih.govoup.comeuropa.eu These are typically unbranched aliphatic molecules with a carbon backbone of 9 to 18 atoms, featuring up to three double bonds and a terminal functional group like an alcohol, acetate (B1210297), or aldehyde. oup.comeuropa.eu While 1-Tetradecen-3-ol, (3S)- is a secondary alcohol, many identified lepidopteran pheromones are primary alcohols or their acetate esters. nih.govoup.comjst.go.jp
Research into the chemical signals of Lepidopteran pests has revealed a diversity of C14 unsaturated alcohols and their derivatives that function as sex pheromones. Although 1-Tetradecen-3-ol, (3S)- itself has not been prominently identified as a major pheromone component in Lepidoptera, its structural isomers, particularly primary alcohols, are key components in the pheromone blends of several species.
For instance, the female sex pheromone of the carpenterworm, Holcocerus insularis, contains both (E)-3-tetradecen-1-ol and (Z)-3-tetradecen-1-ol. mdpi.com Similarly, the sex pheromone of the South American potato tuber moth, Symmetrischema tangolias, is a mix of (E,Z)-3,7-tetradecadien-1-ol acetate and (E)-3-tetradecen-1-ol acetate. nih.gov In the case of the beet webworm, Loxostege sticticalis, (E)-11-tetradecen-1-ol is one of the sex pheromone components. annualreviews.org These examples underscore the importance of C14 unsaturated alcohols in the chemical communication of moths. The specific position of the double bond and the functional group are critical for species recognition.
Table 1: Examples of 1-Tetradecen-1-ol Analogues as Lepidopteran Pheromone Components
| Compound Name | Insect Species | Family | Pheromone Function |
| (E)-3-Tetradecen-1-ol | Holcocerus insularis (Carpenterworm) | Cossidae | Sex Pheromone Component mdpi.com |
| (Z)-3-Tetradecen-1-ol | Holcocerus insularis (Carpenterworm) | Cossidae | Sex Pheromone Component mdpi.com |
| (E)-3-Tetradecen-1-ol acetate | Symmetrischema tangolias (South American potato tuber moth) | Gelechiidae | Sex Pheromone Component nih.gov |
| (E)-11-Tetradecen-1-ol | Loxostege sticticalis (Beet webworm) | Pyralidae | Sex Pheromone Component annualreviews.org |
Aggregation pheromones cause individuals of both sexes to gather for purposes such as feeding and mating. While many lepidopteran pheromones are sex-specific, some compounds function to attract both males and females. nih.gov In other insect orders, such as Coleoptera, aggregation pheromones are common.
A notable example comes from the California root borer, Prionus californicus, a cerambycid beetle. The female produces a powerful pheromone that attracts males, identified as an isomer of 3,5-dimethyldodecanoic acid. nyshs.orgevergreengrowers.com Field trials have shown that a synthetic blend of the stereoisomers of this compound is highly attractive to male beetles. nih.govrsc.orgresearchgate.net This compound also attracts males of the congeneric species, Prionus lecontei. researchgate.net Although structurally different from 1-tetradecen-3-ol, this case highlights the use of chiral molecules as potent aggregation signals in beetles.
In the case of the coconut rhinoceros beetle, Oryctes rhinoceros, the male-produced aggregation pheromone is ethyl 4-methyloctanoate. oup.com Studies on bed bugs (Cimex lectularius) have identified a blend of compounds, including aldehydes like nonanal (B32974) and decanal, as essential components of their airborne aggregation pheromone. researchgate.net
The biological activity of pheromones is often highly dependent on their specific three-dimensional structure, a property known as stereospecificity. The "(3S)-" designation in 1-Tetradecen-3-ol, (3S)- indicates a specific arrangement of atoms around the chiral center at the third carbon, making it a chiral molecule. Insects can possess receptors that are exquisitely tuned to a single enantiomer (one of a pair of mirror-image stereoisomers).
A compelling example of this is seen in the California root borer, Prionus californicus. Its pheromone, 3,5-dimethyldodecanoic acid, has four possible stereoisomers. Research has demonstrated that male beetles are specifically attracted to the (3R,5S)-enantiomer, while the (3S,5R)-enantiomer is inactive. rsc.orgresearchgate.net This demonstrates that the specific stereochemistry is crucial for the molecule to be recognized by the male's receptors.
Similarly, in the passionvine mealybug, Planococcus minor, the stereochemical purity of its pheromone is critical. The (E)-isomer of its pheromone is highly attractive to males, whereas the (Z)-isomer acts as a powerful behavioral antagonist, inhibiting attraction. mdpi-res.com The lichen moth Barsine expressa produces propionates and acetates of chiral secondary alcohols as novel sex pheromone components, further illustrating the use of chiral molecules in insect communication. nih.govresearchgate.net This high degree of specificity in receptor-ligand interactions is a common theme in chemical ecology and underscores the importance of precise stereochemistry for effective chemical signaling.
Insects rely heavily on their sense of smell to find food sources. Volatile organic compounds released by plants can serve as crucial olfactory cues, guiding herbivorous insects to suitable hosts.
Arthropods perceive chemical signals from their environment through a sophisticated chemosensory system. researchgate.netnih.gov This system is mediated by several families of receptor proteins, including Odorant Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs), which are expressed in sensory neurons typically housed in sensilla on the antennae and other appendages. nih.govmdpi.compherobase.comresearchgate.net
When a volatile molecule, such as an analogue of 1-tetradecen-3-ol, enters the sensillum, it is thought to be bound by an Odorant-Binding Protein (OBP) that transports it through the aqueous lymph to the dendrite of an olfactory sensory neuron. mdpi.com The binding of the odorant to a specific OR can trigger the opening of an ion channel, leading to a neural impulse that is sent to the brain for processing. nih.govnih.govpherobase.com The specificity of this interaction between the odorant and the receptor is the basis for the insect's ability to distinguish between different chemical cues. nih.gov
Studies on the mirid bugs Apolygus lucorum and Adelphocoris suturalis have shown that tetradecane (B157292) and its derivatives, including 1-tetradecene (B72687) and 1-tetradecanol, are important olfactory cues for host plant recognition. nih.gov These compounds elicited strong electrophysiological responses from the bugs' antennae and were attractive in behavioral assays. The addition of tetradecane to less preferred host plants increased their attractiveness, indicating its significant role in guiding host selection. This research demonstrates how C14 compounds, structurally related to 1-tetradecen-3-ol, function as key olfactory signals in the interaction between insects and their host plants.
Olfactory Cues in Host Recognition and Attraction
Mammalian Olfactory Responses to Tetradecenols
The olfactory system of mammals is a sophisticated apparatus for detecting and interpreting a vast array of chemical cues in the environment, which is crucial for survival and reproduction. nih.gov This system comprises several subsystems, including the main olfactory epithelium (MOE) and the vomeronasal organ (VNO), which perceive odorants and pheromones. nih.govnih.gov The response to these chemical signals can vary significantly not only between different species but also among individuals of the same species. nih.govcas.cz
Within the diverse chemical landscape, tetradecenols and their derivatives have been identified as significant semiochemicals. For instance, the male-enriched urinary volatile (Z)-5-tetradecen-1-ol has been identified in mice. This compound is known to activate specific olfactory receptors, such as Olfr288. The interaction between the odorant and the receptor can trigger distinct behavioral responses.
Interestingly, the concentration of the odorant can play a critical role in the nature of the behavioral response. For example, (Z)-5-tetradecen-1-ol is reported to elicit attraction at low concentrations by activating the high-affinity receptor Olfr288. researchgate.netresearchgate.net However, at higher concentrations, the same compound can cause repulsion, which is thought to be mediated by the activation of other, less sensitive olfactory receptors that have yet to be fully identified. researchgate.net This concentration-dependent behavioral switching highlights the complexity of olfactory processing. The activation of Olfr288 is specifically linked to the attractive response, and in its absence, the aversive response mediated by lower-affinity receptors becomes dominant. nih.govbiorxiv.org
The detection of such specific compounds is mediated by olfactory receptors, which are a large and diverse family of G protein-coupled receptors. nih.govtandfonline.com The binding of an odorant molecule to its cognate receptor initiates a signal transduction cascade, often involving the activation of adenylate cyclase and an increase in cyclic AMP (cAMP), which ultimately leads to the generation of an electrical signal that is transmitted to the brain for processing. fsu.edu
Plant-Insect Interactions Mediated by Volatile Organic Compounds
Volatile organic compounds (VOCs) are pivotal in mediating the intricate relationships between plants and insects. nih.govmdpi.com Plants produce and emit a wide array of VOCs that can serve various purposes, including defense against herbivores and attraction of pollinators or natural enemies of herbivores. nih.govscielo.org.mx The composition of these volatile blends can be highly specific and can change in response to biotic stresses such as insect feeding. researchgate.net
Herbivore-induced plant volatiles (HIPVs) are a key component of indirect plant defense. researchgate.net When a plant is attacked by an insect herbivore, it releases a specific blend of VOCs that can act as a "cry for help," attracting predators and parasitoids of the attacking insect. scielo.org.mxresearchgate.netoup.com This phenomenon has been observed in numerous plant-herbivore systems. For example, maize plants attacked by caterpillars release a complex mixture of volatiles that are attractive to parasitic wasps. researchgate.net Similarly, the release of the sesquiterpene (E)-β-caryophyllene from maize roots in response to corn rootworm feeding attracts entomopathogenic nematodes. oup.com
The blend of VOCs can include compounds from different biochemical pathways, such as green leaf volatiles (C6 aldehydes and alcohols), terpenes, and phenolic compounds. researchgate.net The specific compounds within these blends that are responsible for attracting natural enemies are a subject of ongoing research. researchgate.net Some VOCs, like certain terpenoids, can also have a direct defensive role by being toxic or acting as a deterrent to herbivores. frontiersin.org For instance, (E)-β-farnesene can repel aphids while simultaneously attracting their parasitoids. frontiersin.org
Insects, in turn, have evolved to use these plant-emitted VOCs to locate host plants. The mirid bugs Apolygus lucorum and Adelphocoris suturalis, for example, are attracted to tetradecane, a volatile organic compound found in their host plants. frontiersin.org Analogs of tetradecane, such as 1-tetradecene and 1-tetradecanol, have also been tested for their attractiveness to these insects. frontiersin.org The olfactory systems of insects are highly tuned to detect specific VOCs that signal a suitable host for feeding or oviposition. mdpi.com
Table 1: Examples of Volatile Organic Compounds in Plant-Insect Interactions
| Compound Name | Role in Plant-Insect Interaction | Interacting Organisms |
| (E)-β-caryophyllene | Attracts entomopathogenic nematodes | Maize (Zea mays), Corn rootworm (Diabrotica virgifera), Entomopathogenic nematodes |
| (E)-β-farnesene | Repels aphids, attracts aphid parasitoids | Various plants, Aphids (Myzus persicae), Parasitoid wasps (Diaeretiella rapae) |
| Tetradecane | Attracts mirid bugs to host plants | Various host plants, Mirid bugs (Apolygus lucorum, Adelphocoris suturalis) |
| Methyl salicylate | Attracts predatory species, deters some aphids | Various plants, Predatory insects, Aphids (Rhopalosiphum padi, Aphis fabae) |
| Linalool | Component of host plant volatile blend attractive to weevils | Pea (Pisum sativum), Faba bean (Vicia faba), Sitona weevil (Sitona lineatus) |
Biological Activity of Chiral Unsaturated Alcohols
Enzyme Inhibitory Effects of Structurally Related Compounds
Chiral alcohols and their derivatives are significant in various biological processes, including enzyme inhibition. The stereochemistry of these molecules often plays a crucial role in their biological activity. nih.govresearchgate.net Enzymes, being chiral macromolecules themselves, can exhibit high stereoselectivity, meaning they interact differently with the different enantiomers of a chiral substrate or inhibitor. nih.govresearchgate.net
The synthesis of optically active alcohols is often achieved through enzymatic methods, such as the use of alcohol dehydrogenases (ADHs) or ketoreductases, which can catalyze the stereoselective reduction of prochiral ketones. researchgate.netnih.gov These enzymes are also involved in the reverse reaction, the oxidation of alcohols. nih.gov The efficiency and stereospecificity of these enzymatic reactions are of great interest for the production of enantiomerically pure compounds for various applications, including pharmaceuticals. nih.gov
The study of allylic alcohol dehydrogenases, which are involved in the metabolism of unsaturated alcohols, provides insight into the enzymatic processes these compounds undergo. asm.org These enzymes can be inhibited by their own substrates, which can limit their industrial application. asm.org The development of robust enzymes that can tolerate high substrate concentrations is an area of active research. asm.org
Antimicrobial Potential of Bioactive Alcohols
A variety of long-chain alcohols, including unsaturated ones, have demonstrated antimicrobial properties. nih.govmmsl.cz The effectiveness of these alcohols as antimicrobial agents often depends on their chemical structure, particularly the length of the hydrophobic carbon chain and the presence and position of the hydrophilic hydroxyl group. nih.govmst.edu
Studies have shown that the antimicrobial activity of alcohols can vary against different types of microorganisms, such as Gram-positive and Gram-negative bacteria, as well as yeasts. nih.gov For saturated aliphatic alcohols, an increase in the number of carbon atoms generally leads to an increase in antimicrobial potency. jmb.or.kr However, for unsaturated aliphatic alcohols, the trend can be different. For example, with some unsaturated alkenyl alcohols, a decrease in the number of carbons was associated with increased anti-yeast activity. jmb.or.kr
Unsaturated primary alcohols, such as allyl alcohol, have been found to be particularly potent against yeasts. jmb.or.kr The mechanism of action for these alcohols may involve their oxidation to the corresponding unsaturated aldehydes, which are highly reactive and can inhibit microbial growth. jmb.or.kr Some long-chain unsaturated alcohols isolated from natural sources, such as fungi, have also exhibited antibacterial activity, albeit sometimes weak. For example, two novel aliphatic unsaturated alcohols, fusariumnols A and B, isolated from the pathogenic fungus Fusarium proliferatum, showed weak antibacterial activity against Staphylococcus epidermidis. researchgate.net
The antimicrobial activity of these compounds is often related to the balance between their hydrophilic and hydrophobic properties, which allows them to interact with and disrupt microbial cell membranes. mst.edu
Table 2: Antimicrobial Activity of Selected Alcohols
| Alcohol/Compound | Target Microorganism(s) | Observed Effect/MIC |
| Allyl alcohol | Yeasts | MIC as low as 0.002% for Candida utilis |
| Allyl alcohol | Bacteria | Average MIC of 5.0% |
| Fusariumnols A and B | Staphylococcus epidermidis | Weak antibacterial activity (MIC = 100 μM) |
| Long-chain alcohols (general) | Various bacteria and yeasts | Activity depends on chain length and microorganism |
Relationship to Biological Signaling Pathways
Chiral unsaturated alcohols and their derivatives can play significant roles in biological signaling pathways, acting as semiochemicals or influencing cellular processes. mmsl.cz The stereochemistry of these molecules is often critical for their specific function in these pathways. nih.govresearchgate.net
In mammals, certain tetradecenols function as pheromones, which are chemical signals that trigger innate behavioral and physiological responses in other individuals of the same species. The detection of these pheromones by olfactory receptors initiates a signaling cascade within the sensory neurons. nih.gov For example, the binding of (Z)-5-tetradecen-1-ol to its receptor, Olfr288, is a key step in a signaling pathway that leads to an attractive behavioral response in mice. researchgate.netnih.gov This interaction likely involves G-protein-coupled receptor signaling, a common mechanism in olfaction, where the receptor, upon binding its ligand, activates a G-protein, which in turn initiates a downstream cascade of events, often leading to changes in intracellular second messenger concentrations like cAMP. fsu.edu
In the context of plant biology, volatile organic compounds, including unsaturated alcohols, are integral to the signaling networks that mediate plant-insect interactions. nih.govresearchgate.net When a plant is damaged by an herbivore, it can trigger a signaling cascade that results in the de novo synthesis and release of specific VOCs. nih.gov These VOCs can then act as signals to attract natural enemies of the herbivores, a form of indirect defense. researchgate.netoup.com The perception of these VOCs by the insects involves their own set of olfactory signaling pathways.
Furthermore, chiral alcohols are important intermediates in the synthesis of various pharmaceuticals that target specific biological signaling pathways. nih.govresearchgate.net For instance, the synthesis of drugs for treating anxiety and depression can involve chiral hydroxy-intermediates that interact with serotonin (B10506) receptors. nih.gov The enantioselective synthesis of these chiral alcohols is crucial for ensuring the desired pharmacological activity and avoiding potential side effects from the wrong enantiomer. nih.gov The development of biocatalytic methods using enzymes like ketoreductases allows for the efficient production of these specific chiral molecules, which can then be used to modulate signaling pathways involved in various diseases. nih.govmdpi.com
Advanced Analytical and Spectroscopic Characterization of 1 Tetradecen 3 Ol, 3s and Stereoisomers
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for separating and assessing the purity of volatile compounds like 1-Tetradecen-3-ol. Chiral gas chromatography and high-performance liquid chromatography are particularly suited for the challenging task of discriminating between stereoisomers.
Chiral Gas Chromatography (GC) for Enantiomer Discrimination
Chiral gas chromatography (GC) is a powerful method for the separation of enantiomers. gcms.cz This technique utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer, leading to different retention times and thus, their separation. gcms.cz Molecules with a chiral center, which is a carbon atom bonded to four different groups, can exist as non-superimposable mirror images called enantiomers. gcms.cz
For the analysis of chiral compounds like 1-Tetradecen-3-ol, cyclodextrin-based CSPs are commonly employed. gcms.czlibretexts.org These cyclic oligosaccharides possess a chiral cavity that allows for stereospecific interactions. libretexts.org The separation efficiency can be influenced by factors such as the type of cyclodextrin (B1172386) derivative, column temperature, and carrier gas flow rate. gcms.cz Optimizing these parameters is crucial for achieving maximum resolution between the enantiomers. gcms.cz For instance, increasing the linear velocity of the carrier gas can sometimes improve the resolution of enantiomeric pairs. gcms.cz
The enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture, can be determined from the peak areas of the separated enantiomers in the chromatogram. libretexts.org
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis
High-performance liquid chromatography (HPLC) offers another robust method for the analysis of stereoisomers. mdpi.com While GC is often the preferred method for volatile compounds, HPLC can be advantageous for less volatile or thermally labile compounds. researchgate.net In chiral HPLC, separation is achieved by using either a chiral stationary phase or a chiral mobile phase additive. nih.gov
For the analysis of stereoisomers, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, have proven to be effective. mdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a more polar alcohol, is critical for achieving separation. mdpi.com The interactions between the stereoisomers and the chiral stationary phase, which can include hydrogen bonding and dipole-dipole interactions, dictate the separation. mdpi.com
In some cases, derivatization of the analyte with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile compounds from various matrices. frontiersin.org It combines extraction and preconcentration into a single step. frontiersin.org In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. nih.gov Volatile analytes partition between the sample matrix, the headspace, and the fiber coating. mdpi.com
The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. nih.gov Common coatings include polydimethylsiloxane/divinylbenzene (PDMS/DVB) and Carboxen/polydimethylsiloxane (CAR/PDMS). frontiersin.orgnih.gov After extraction, the fiber is transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov
HS-SPME is a sensitive and efficient method for analyzing the volatile profile of complex samples and can be coupled with GC-MS for the identification and quantification of compounds like 1-Tetradecen-3-ol. frontiersin.orgmdpi.com Optimization of parameters such as extraction time and temperature is necessary to achieve the best results. frontiersin.orgmdpi.com
Mass Spectrometric Approaches for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. When coupled with a separation technique like gas chromatography, it becomes an invaluable tool for the identification and quantification of specific compounds in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. semanticscholar.org In GC-MS, the components of a mixture are first separated by the gas chromatograph and then introduced into the mass spectrometer for detection and identification. semanticscholar.org The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint of the compound. plantsjournal.com
The identification of compounds is typically achieved by comparing their mass spectra with those in a reference library, such as the NIST library. innovareacademics.in GC-MS can be used for both qualitative and quantitative analysis of 1-Tetradecen-3-ol in various samples. semanticscholar.orgacademicjournals.org
Table 1: GC-MS Analysis Parameters
| Parameter | Description |
|---|---|
| Column | Typically a capillary column with a nonpolar or medium-polarity stationary phase (e.g., HP-5MS). plantsjournal.com |
| Carrier Gas | Helium is commonly used as the carrier gas. plantsjournal.com |
| Ionization Mode | Electron Ionization (EI) is the most common method. tofwerk.com |
| Mass Analyzer | Quadrupole or time-of-flight (TOF) analyzers are frequently used. tofwerk.com |
| Detector | An electron multiplier is used to detect the ions. |
Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis
Electron ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules. wikipedia.orglibretexts.org This process removes an electron from the molecule, creating a molecular ion (M+•), which is a radical cation. libretexts.org The high energy of EI often causes the molecular ion to be unstable, leading to extensive fragmentation. libretexts.orglibretexts.org
The resulting fragmentation pattern is characteristic of the compound's structure and can be used for its identification. libretexts.orglibretexts.org While the molecular ion peak provides the molecular weight, the fragment ions give clues about the different functional groups and structural motifs within the molecule. libretexts.org The fragmentation pathways can often be predicted based on the stability of the resulting carbocations and neutral fragments. nih.gov
For 1-Tetradecen-3-ol, the EI mass spectrum would be expected to show a molecular ion peak at m/z 212, corresponding to its molecular weight. Key fragment ions would likely result from the cleavage of the carbon-carbon bonds adjacent to the hydroxyl group and the double bond.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 1-Tetradecen-3-ol, (3S)- |
Comparison with Mass Spectral Libraries (e.g., NIST)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the initial identification of volatile compounds like 1-Tetradecen-3-ol. The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern upon ionization, can be compared against extensive, curated databases such as the National Institute of Standards and Technology (NIST) Mass Spectral Library. nih.govsisweb.com
The process involves matching the experimentally obtained mass spectrum of an unknown analyte with the spectra stored in the library. researchgate.netplos.org The NIST Mass Spectral Search Program utilizes a vector dot product algorithm to calculate a match factor, which quantifies the similarity between the unknown and library spectra on a scale of zero to 999. nih.gov A high match factor suggests a probable identification. However, it is crucial to note that isomers can sometimes exhibit very similar mass spectra, making unambiguous identification based solely on library matching challenging. core.ac.uk For instance, while the NIST database contains spectra for related compounds like 3-tetradecyn-1-ol, direct matches for specific stereoisomers of 1-tetradecen-3-ol may be limited. nist.gov Therefore, while an invaluable tool for tentative identification, mass spectral library comparison should be corroborated with other analytical data for confident structure elucidation. nih.gov
Table 1: Key Mass Spectral Data for Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 1-Tetradecene (B72687) | C₁₄H₂₈ | 196.37 | Not specified |
| 3-Tetradecyn-1-ol | C₁₄H₂₆O | 210.36 | Not specified |
| (Z)-10-Tetradecen-1-ol, acetate (B1210297) | C₁₆H₃₀O₂ | 254.41 | Not specified |
This table is illustrative and based on available data for related structures. Specific fragmentation data for 1-Tetradecen-3-ol, (3S)- requires experimental analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. This technique is particularly useful for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. uci.edu ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, which is advantageous for determining the molecular weight of the intact molecule. msstate.eduresearchgate.net
When analyzing complex mixtures, such as those found in natural product extracts or atmospheric aerosols, the high resolving power of HR-MS is essential to separate overlapping isotopic patterns and identify individual components. uci.edu For the analysis of chiral alcohols like 1-tetradecen-3-ol, HR-ESI-MS can be coupled with chiral derivatizing agents or chiral chromatography to differentiate between enantiomers. nih.govamericanlaboratory.com The precise mass measurement afforded by HR-ESI-MS is a critical step in the structural confirmation of novel or known compounds. nih.gov
Thermal Desorption Mass Spectrometry for Aerosol Analysis
Thermal desorption (TD) coupled with mass spectrometry is a powerful technique for analyzing volatile and semi-volatile organic compounds (SVOCs) present in aerosols. tandfonline.comsepscience.com This method involves collecting aerosol particles onto a sorbent tube, followed by heating the tube to release the trapped analytes into the mass spectrometer for analysis. pnnl.goveag.com TD-MS is particularly relevant for studying the atmospheric chemistry of unsaturated alcohols like 1-tetradecene, which can react with ozone to form secondary organic aerosols (SOAs). researchgate.netacs.org
Research has shown that the ozonolysis of 1-tetradecene in the presence of alcohols can lead to the formation of various products, including hydroperoxides and peroxyhemiacetals, which can be identified using thermal desorption particle beam mass spectrometry. researchgate.netacs.org The technique allows for the in-situ, time-resolved measurement of speciated organic compounds in aerosols, providing insights into their formation and transformation in the atmosphere. tandfonline.com The sensitivity of TD-MS allows for the detection of trace-level compounds, making it a valuable tool for environmental and atmospheric research. nih.govepa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including the determination of stereochemistry.
One-Dimensional (1D) NMR for Structural Connectivity
One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectroscopy, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule. In the ¹H NMR spectrum of 1-tetradecen-3-ol, specific chemical shifts and coupling constants would confirm the presence of the terminal vinyl group (CH₂=CH-), the hydroxyl group (-OH), the chiral center proton (-CHOH-), and the long alkyl chain. chemicalbook.com Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, confirming the carbon skeleton of the molecule. nih.gov While 1D NMR is powerful for establishing the basic connectivity, it is often insufficient for unambiguously determining the relative and absolute stereochemistry of chiral centers. aston.ac.uk
Table 2: Predicted ¹H NMR Chemical Shifts for 1-Tetradecen-3-ol
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃- | ~0.88 | Triplet |
| -(CH₂)₉- | ~1.2-1.4 | Multiplet |
| -CH₂-CHOH- | ~1.5 | Multiplet |
| -CHOH- | ~4.1 | Multiplet |
| =CH- | ~5.8 | Multiplet |
| =CH₂ | ~5.1, ~5.2 | Multiplets |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional (2D) NMR for Complex Structural Assignments
Two-dimensional (2D) NMR techniques are indispensable for resolving complex structures and establishing stereochemistry. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 1-tetradecen-3-ol, COSY would show correlations between the protons of the vinyl group, the proton on the chiral carbon (C3), and the protons on the adjacent methylene (B1212753) group (C2 and C4), thereby confirming the connectivity around the stereocenter.
For determining the absolute configuration of the (3S)- stereocenter, advanced NMR techniques, often involving the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, are employed. wiley.comacs.org These agents react with the alcohol to form diastereomeric derivatives that exhibit distinct NMR signals, allowing for the determination of enantiomeric purity and the assignment of the absolute configuration. wiley.com
Other Spectroscopic and Analytical Methods for Characterization
Beyond mass spectrometry and NMR, other analytical methods contribute to the comprehensive characterization of chiral alcohols like 1-Tetradecen-3-ol, (3S)-.
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques utilize chiral stationary phases to separate enantiomers. wiley.commdpi.com By comparing the retention time of the analyte to that of a known standard, the enantiomeric composition (e.g., enantiomeric excess) can be determined. This is a common method for analyzing chiral compounds in various matrices, including alcoholic beverages and natural products. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 1-tetradecen-3-ol, the IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹), the C=C stretch of the alkene (around 1640 cm⁻¹), and the C-H stretches of the alkyl chain. rsc.org
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used to determine the absolute configuration by comparing the experimental spectrum to theoretical calculations or to the spectra of known compounds. nih.gov
The combination of these advanced analytical and spectroscopic methods provides a robust framework for the unambiguous identification, structural elucidation, and stereochemical confirmation of 1-Tetradecen-3-ol, (3S)- and its stereoisomers.
Optical Rotation Measurement for Enantiomeric Excess Determination
Optical rotation is a critical measure for characterizing chiral molecules like 1-Tetradecen-3-ol, (3S)-. It quantifies the rotation of plane-polarized light by a chiral substance, and this property is instrumental in determining the enantiomeric excess (ee) of a sample. wikipedia.orglibretexts.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample containing 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org
The enantiomeric excess is directly proportional to the observed optical rotation of a mixture, assuming a linear relationship between concentration and rotation. libretexts.orgmasterorganicchemistry.com Therefore, by measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be determined. libretexts.org For instance, a reported optical rotation for (S)-5-tetradecen-13-olide was +42.3° (c = 0.95, CH2Cl2), while its (R)-enantiomer exhibited a rotation of -31.2° (c = 0.88, CH2Cl2). beilstein-journals.org
The determination of enantiomeric excess is crucial in fields such as asymmetric synthesis and pheromone research, where the biological activity of a compound is often highly dependent on its stereochemistry. acs.org
Table 1: Concepts in Optical Rotation and Enantiomeric Excess
| Term | Definition | Relevance to 1-Tetradecen-3-ol, (3S)- |
| Optical Rotation | The angle by which plane-polarized light is rotated when passing through a solution of a chiral compound. | A fundamental property used to characterize the (3S)- enantiomer and distinguish it from its (3R)- counterpart. |
| Specific Rotation ([α]) | The standardized optical rotation of a compound at a specific concentration, path length, temperature, and wavelength. | A key value for the pure (3S)- enantiomer that serves as a benchmark for determining the purity of synthesized or isolated samples. |
| Enantiomeric Excess (ee) | A measurement of the purity of a chiral substance, calculated as the absolute difference in the mole fractions of the two enantiomers. | Quantifies the stereochemical purity of a sample of 1-Tetradecen-3-ol, which is critical for its biological function. |
| Optical Purity | The ratio of the observed optical rotation of a sample to the optical rotation of a pure enantiomer, expressed as a percentage. libretexts.org It is numerically equal to the enantiomeric excess. libretexts.orgmasterorganicchemistry.com | Provides a practical method to assess the enantiomeric excess of a 1-Tetradecen-3-ol sample using polarimetry. |
| Racemic Mixture | An equimolar mixture of two enantiomers. A racemic mixture is optically inactive, having an ee of 0%. wikipedia.orglibretexts.org | A sample of 1-Tetradecen-3-ol with no net optical rotation, indicating equal amounts of the (3S)- and (3R)- enantiomers. |
Electroantennographic Detection (EAD) for Bioactivity Profiling
Electroantennographic detection (EAD) is a powerful technique used to identify biologically active volatile compounds by measuring the electrical response of an insect's antenna to specific chemical stimuli. oup.com This method is particularly valuable in the study of insect pheromones and other semiochemicals, including 1-Tetradecen-3-ol and its stereoisomers, to determine which compounds are perceived by the insect. oup.com
In a typical EAD setup, the effluent from a gas chromatograph (GC) is split, with one portion going to a standard detector (like a flame ionization detector, FID) and the other passing over an insect antenna. oup.com When a compound that the insect can detect elutes from the GC column, the antenna generates a measurable electrical potential, which is recorded as an EAD peak. The simultaneous recording of the FID and EAD signals allows for the precise identification of the bioactive compounds. oup.com
Research has shown that different stereoisomers of a compound can elicit varied responses from insect antennae. For example, in studies of other insect species, male antennae have shown sensitivity to specific enantiomers or mixtures of stereoisomers of attractant compounds. acs.org The EAD response can also vary in intensity, with some compounds producing significantly larger electrical deflections than others, indicating a stronger interaction with the antennal receptors. oup.com
EAD is a critical tool for:
Screening complex mixtures of volatile compounds for bioactivity.
Identifying specific pheromone components and other semiochemicals.
Assessing the biological relevance of different stereoisomers of a chiral compound.
For instance, coupled gas chromatography-electroantennographic detection (GC-EAD) analyses have been instrumental in identifying active pheromone components in various moth species, such as the baldcypress leafroller and Cossus insularis. oup.com In these studies, male antennae responded to specific compounds present in female extracts, demonstrating the high specificity of the insect's olfactory system. oup.com
Table 2: EAD Bioactivity Data for Related Tetradecenol Compounds
| Insect Species | Compound(s) Eliciting EAD Response | Key Finding | Reference |
| Archips goyerana (baldcypress leafroller) | (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, (Z)-9-tetradecenyl acetate, and (Z)-11-tetradecen-1-ol | Male antennae were sensitive to all four compounds found in female abdominal tip extracts. | oup.com |
| Cossus insularis | (E)-3-tetradecenyl acetate and (Z)-3-tetradecenyl acetate | Two compounds from female volatiles elicited EAG responses from male antennae. | |
| Simulium vittatum (black fly) | 1-pentadecene and 1-tridecene (B165156) (from an egg extract also containing cis-9-tetradecen-1-ol) | Two of the three compounds active in an oviposition assay also stimulated antennal neurons in EAG experiments. | plos.org |
| Spodoptera frugiperda | Hexan-1-ol, (Z)-9-tetradecenyl acetate, hexanal, and (Z)-3-hexen-1-ol | Male antennae showed the highest response to Hexan-1-ol, followed by the main sex pheromone component. | acaentmex.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used analytical technique for identifying the functional groups present in a molecule. orgchemboulder.combellevuecollege.edu It works on the principle that bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate (stretch, bend, or wag). bellevuecollege.edu An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (in cm⁻¹) of the radiation. orgchemboulder.com
For a compound like 1-Tetradecen-3-ol, IR spectroscopy can confirm the presence of key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).
Key spectral features for 1-Tetradecen-3-ol would include:
O–H Stretch: A broad and strong absorption band in the region of 3650-3200 cm⁻¹, characteristic of the hydroxyl group in an alcohol. libretexts.org The broadening is due to hydrogen bonding.
C–H Stretch (sp² hybridized): An absorption band typically found at 3100-3000 cm⁻¹, indicating the C-H bonds of the alkene. libretexts.org
C–H Stretch (sp³ hybridized): A strong absorption in the 3000-2850 cm⁻¹ range, corresponding to the C-H bonds of the alkane portion of the molecule. libretexts.orglibretexts.org
C=C Stretch: An absorption band in the region of 1680-1640 cm⁻¹ for the carbon-carbon double bond. The intensity can vary depending on the substitution pattern. libretexts.org
C–O Stretch: A strong absorption band in the 1260-1050 cm⁻¹ range, indicative of the carbon-oxygen single bond in the alcohol. vulcanchem.com
The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region." libretexts.org While complex, the unique pattern of absorptions in this region can help to confirm the identity of a compound by comparison with a known spectrum. orgchemboulder.com
Table 3: Characteristic Infrared Absorption Frequencies for 1-Tetradecen-3-ol
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |
| Alcohol | O–H Stretch | 3650 - 3200 | Strong, Broad |
| Alkene | =C–H Stretch | 3100 - 3000 | Medium |
| Alkane | C–H Stretch | 3000 - 2850 | Strong |
| Alkene | C=C Stretch | 1680 - 1640 | Medium to Weak, Variable |
| Alcohol | C–O Stretch | 1260 - 1050 | Strong |
Advancements in Enantioselective Synthesis and Scalability
The generation of single-enantiomer compounds is a cornerstone of modern chemistry, particularly for biologically active molecules where stereochemistry dictates function. Future research on (3S)-1-Tetradecen-3-ol will heavily rely on the development of more efficient and scalable enantioselective synthetic routes.
Key areas of advancement include:
Asymmetric Catalysis : Building upon established methods like the Sharpless asymmetric epoxidation, which provides access to chiral epoxides as precursors, future work will likely seek novel catalytic systems with higher turnover numbers and milder reaction conditions. sioc-journal.cnnih.gov The development of catalysts for direct asymmetric hydroxylation of the alkene precursor remains a significant goal.
Kinetic Resolution : Strategies involving kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, present a viable pathway to enantioenriched (3S)-1-Tetradecen-3-ol. nih.gov Research into new enzymes or chiral chemical catalysts that can resolve racemic 1-tetradecen-3-ol with high selectivity will be crucial for improving the efficiency of this approach.
Metathesis Reactions : Olefin metathesis, utilizing catalysts such as the Grubbs second-generation catalyst, offers a powerful tool for carbon-carbon bond formation. nih.govacs.org Future synthetic designs could employ cross-metathesis reactions with prochiral substrates followed by asymmetric reduction or hydroxylation to install the desired stereocenter, potentially shortening synthetic routes.
The table below summarizes modern synthetic strategies that are relevant for producing chiral allylic alcohols like (3S)-1-Tetradecen-3-ol.
| Synthetic Strategy | Description | Key Advantage | Relevant Research Context |
| Sharpless Asymmetric Epoxidation | Catalytic epoxidation of an allylic alcohol precursor using a titanium tartrate complex to create a chiral epoxide intermediate. | High enantioselectivity and well-established reliability. | Synthesis of complex molecules like mytilipin A. nih.gov |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus resolved. | Can provide access to highly enantioenriched starting materials and products. | Used in the enantioselective synthesis of chlorosulfolipids. nih.gov |
| Cross Metathesis | Formation of a new carbon-carbon double bond by combining two different alkenes, catalyzed by a transition metal complex. | Powerful for building molecular complexity and installing lipid side chains. | Applied in the synthesis of d-erythro-Sphinganine. nih.govacs.org |
| Brown Crotylation | Asymmetric addition of a crotyl group to an aldehyde to create a homoallylic alcohol with high diastereoselectivity and enantioselectivity. | Excellent stereocontrol in the formation of chiral alcohols. | Utilized in the three-step synthesis of α-thujone. nsf.gov |
Exploration of Novel Biocatalysts for Specific Hydroxylation
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The direct hydroxylation of 1-tetradecene at the C3 position to yield 1-tetradecen-3-ol is an attractive route, and unspecific peroxygenases (UPOs) have emerged as promising catalysts for this transformation. researchgate.netmdpi.comresearchgate.net
Future research will likely focus on:
Enzyme Discovery and Engineering : Identifying and characterizing new UPOs or other hydroxylating enzymes (e.g., from the cytochrome P450 family) from diverse microbial sources is a primary objective. google.comcore.ac.uk Furthermore, protein engineering and directed evolution can be employed to enhance the activity, stability, and, crucially, the regioselectivity and enantioselectivity of these enzymes to favor the production of the (3S)-enantiomer.
Reaction Optimization : The performance of biocatalysts is highly dependent on reaction conditions. Systematic studies are needed to optimize parameters such as pH, temperature, cosolvent systems, and the method of co-substrate (e.g., H₂O₂) delivery to maximize product yield and enzyme stability. mdpi.comresearchgate.netcsic.es
Whole-Cell Biocatalysis : Developing robust whole-cell catalyst systems that express the desired hydroxylase can circumvent the need for costly enzyme purification and facilitate co-factor regeneration. google.com Research into engineering host strains like E. coli or P. putida for efficient production of (3S)-1-Tetradecen-3-ol is a promising avenue.
The following table details the activity of various UPOs on the substrate 1-tetradecene, highlighting the formation of tetradecen-3-ol alongside other products.
| Enzyme Source | Abbreviation | pH | Total Conversion (µM) | Relative Abundance of 1-Tetradecen-3-ol (%) | Primary Byproduct |
| Marasmius rotula | MroUPO | 5.5 | 100 | 4 | 1,2-epoxytetradecane (B1585259) (96%) mdpi.com |
| Cyclocybe aegerita | AaeUPO | 7.0 | 25 | 28 | 1,2-epoxytetradecane (60%) mdpi.com |
| Coprinopsis cinerea | rCciUPO | 5.5 | 780 | 18 | 1,2-epoxytetradecane (73%) mdpi.com |
| Daldinia caldariorum | rDcaUPO | 5.5 | 100 | 36 | 1,2-epoxytetradecane (43%) mdpi.com |
| Humicola insolens | rHinUPO | 5.5 | 250 | 21 | 1,2-epoxytetradecane (64%) mdpi.com |
| Collariella virescens | CglUPO | 7.0 | 75 | 23 | 1,2-epoxytetradecane (61%) mdpi.com |
Data derived from reactions containing 1 mM 1-tetradecene, 2 µM UPO, in 60% acetone (B3395972) with 1 mM H₂O₂ over 24 hours. mdpi.com
Deeper Understanding of its Biological Roles and Mechanisms of Action
While synthetic routes are being established, the specific biological functions of (3S)-1-tetradecen-3-ol are not well-defined. Research in this area is critical to uncovering its potential applications. Based on the functions of structurally similar molecules, future investigations should explore several possibilities.
Pheromonal Activity : Many long-chain unsaturated alcohols and their derivatives function as insect pheromones. nih.govherts.ac.ukherts.ac.uk Future studies should involve electrophysiological and behavioral assays with various insect species to determine if (3S)-1-tetradecen-3-ol acts as an attractant, repellent, or signaling molecule.
Role in Plant Biology : This compound has been identified as a volatile in raspberry fruit, suggesting a potential role in aroma, plant defense, or as a signaling molecule in plant-insect or plant-microbe interactions. mdpi.com Research could focus on its biosynthesis in plants during different developmental stages, such as fruit ripening, and its ecological impact.
Antimicrobial or Bioactive Properties : Natural products are a rich source of bioactive compounds. ekb.eg Screening (3S)-1-tetradecen-3-ol for activity against a panel of microbial pathogens or in various cell-based assays could reveal previously unknown therapeutic or biotechnological applications.
Computational Chemistry Approaches for Stereochemical Prediction and Mechanistic Studies
Computational chemistry provides powerful tools to complement experimental work, offering insights that are difficult to obtain through laboratory methods alone.
Stereochemical Prediction : For both chemical and enzymatic syntheses, computational modeling can be used to predict the likely stereochemical outcome. By modeling the transition states of a reaction with a chiral catalyst or the binding of a substrate within an enzyme's active site, researchers can rationalize observed selectivities and guide the design of more effective catalysts or engineered enzymes. google.com
Mechanistic Elucidation : Understanding the precise step-by-step mechanism of a reaction is fundamental to its optimization. Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can be used to map the energy landscapes of reaction pathways. copernicus.org For example, such methods could clarify the mechanism of UPO-catalyzed hydroxylation versus epoxidation of 1-tetradecene. mdpi.com
Molecular Dynamics (MD) Simulations : MD simulations can reveal the dynamic behavior of enzymes and substrates, identifying key conformational changes that are necessary for catalysis. nih.gov This approach can help explain why certain enzymes prefer hydroxylation while others favor epoxidation, or why some substrates are converted more efficiently than others.
Integration of Multi-Omics Data for Comprehensive Biological Context
To fully understand the role of (3S)-1-tetradecen-3-ol in a biological system, an integrated approach combining multiple "omics" disciplines is essential. nih.gov This holistic view can connect the genetic blueprint to the final functional molecule.
Genome Mining : By analyzing the genome of an organism known to produce (3S)-1-tetradecen-3-ol, researchers can identify putative biosynthetic gene clusters (BGCs) responsible for its production. nih.gov This is the first step in characterizing the enzymatic pathway.
Transcriptomics and Proteomics : Transcriptomics (analyzing RNA) and proteomics (analyzing proteins) can reveal which genes and enzymes within a proposed BGC are active under specific conditions (e.g., during a particular life stage or in response to an environmental stimulus). This provides evidence for the function of the identified genes.
Metabolomics : Untargeted metabolomics can provide a snapshot of all the small molecules, including (3S)-1-tetradecen-3-ol and its precursors or downstream products, within an organism. nih.govresearchgate.net Correlating metabolomic profiles with genomic and transcriptomic data can firmly establish the link between a gene cluster and its metabolic product. nih.gov This integrative approach is powerful for discovering novel biosynthetic pathways and understanding the regulation and biological context of natural products. nih.gov
Physicochemical Properties
The physicochemical properties of 1-Tetradecen-3-ol, (3S)- influence its behavior in various systems and applications.
| Property | Value/Description |
| Boiling Point | The boiling point of long-chain alcohols increases with chain length. researchgate.net For 1-tetradecene (B72687), a related C14 compound, the boiling point is 251 °C. nih.gov |
| Melting Point | Long-chain alcohols can be waxy solids at room temperature. wikipedia.org The melting point increases with chain length. researchgate.net |
| Solubility | Due to the long hydrocarbon chain, 1-Tetradecen-3-ol, (3S)- is expected to have low solubility in water but good solubility in nonpolar organic solvents. mmsl.czresearchgate.net |
| Density | The density is expected to be less than that of water. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
